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molecular formula C16H13ClO3 B8573857 7-Methoxy-4'-chloroflavanone

7-Methoxy-4'-chloroflavanone

Cat. No. B8573857
M. Wt: 288.72 g/mol
InChI Key: BGRSYEDPNHCXQV-UHFFFAOYSA-N
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Patent
US06500846B1

Procedure details

50 mg (0.17 mmol) of 2-(4-chloro-phenyl)-7-methoxy-chroman-4-one synthesized in Preparation 4 and 3.0 molar equivalents (0.12 g, 0.51 mmol) of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone was refuxed in benzene solvent for a day, and then benzene was removed by distillation under reduced pressure. The residue was purified by silica gel column chromatography (eluent: n-hexane/ethylacetate=5/1, v/v) to give the title compound in a yield of 79%.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:17][C:16](=[O:18])[C:15]3[C:10](=[CH:11][C:12]([O:19][CH3:20])=[CH:13][CH:14]=3)[O:9]2)=[CH:4][CH:3]=1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C1C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]3[C:15]([C:16](=[O:18])[CH:17]=2)=[CH:14][CH:13]=[C:12]([O:19][CH3:20])[CH:11]=3)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
50 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1OC2=CC(=CC=C2C(C1)=O)OC
Name
Quantity
0.12 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
benzene was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1OC2=CC(=CC=C2C(C1)=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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